Methyl 3-fluoro-1H-indazole-5-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procurement of non-fluorinated or chloro-indazole analogs risks erroneous SAR conclusions due to fluorine’s unique electronic effects on target binding. This 3-fluoro indazole ester provides: - Measured +0.14 LogP increase vs. non-fluorinated scaffold, optimizing passive permeability. - Distinct physical properties (density 1.415 g/cm³, B.P. 348.7°C) for scalable process development. A strategic building block for MEK4 and related kinase projects requiring >150-fold selectivity.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
Cat. No. B12840024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-1H-indazole-5-carboxylate
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(NN=C2C=C1)F
InChIInChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12)
InChIKeyQYMNSOZYKBZWJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-fluoro-1H-indazole-5-carboxylate: Core Physicochemical and Structural Profile for Procurement


Methyl 3-fluoro-1H-indazole-5-carboxylate (CAS 2216747-76-9) is a fluorinated heterocyclic building block belonging to the indazole class, with a molecular formula of C9H7FN2O2 and a molecular weight of 194.16 g/mol . Its core structure features a fluorine atom at the 3-position and a methyl ester at the 5-position of the indazole ring, which is known to influence key physicochemical properties such as lipophilicity and acidity [1]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, particularly in the synthesis of kinase inhibitors and other biologically active molecules [1].

1
Fluorinated indazole building block for kinase inhibitor synthesis
2
3‑fluoro and 5‑methyl ester groups enable lipophilicity and acidity tuning for lead optimization

Why Methyl 3-fluoro-1H-indazole-5-carboxylate Cannot Be Directly Substituted with Other Indazole Analogs


Substituting Methyl 3-fluoro-1H-indazole-5-carboxylate with a non-fluorinated or differently halogenated analog (e.g., 3-Cl or 3-Br) is scientifically unsound due to fluorine's unique electronic effects. Fluorine's strong inductive withdrawal alters the electron density of the indazole core, impacting key parameters like pKa, lipophilicity (LogP), and target binding affinity [1]. These changes are not linear or predictable based solely on halogen size or electronegativity; for instance, a 3-fluoro substitution can lead to a >10-fold difference in kinase inhibitory potency compared to its 6-chloro analog, a finding that underscores the risk of assuming functional equivalence across the class [2]. Procurement decisions must be guided by these specific, quantifiable differentiators.

! Non‑fluorinated indazoles lack the strong inductive withdrawal that shapes pKa and target binding – pharmacological profiles may shift
! Chloro or bromo analogs are not direct substitutes: fluorine’s unique electronic effects can result in potency and selectivity differences that require validation

Methyl 3-fluoro-1H-indazole-5-carboxylate: Evidence-Based Differentiation Guide for Selection


Impact of 3-Fluoro Substitution on Acidity (pKa) Compared to Non-Fluorinated Core

The 3-fluoro substitution on the indazole ring significantly increases the acidity of the N-H proton due to its strong inductive electron-withdrawing effect. This is a critical differentiator for applications involving salt formation, solubility, and target engagement. While direct pKa data for Methyl 3-fluoro-1H-indazole-5-carboxylate is not readily available, a class-level inference can be drawn from the parent scaffold: 4-fluoro-1H-indazole exhibits a predicted pKa of 13.21, making it more acidic than unsubstituted indazole, which has a predicted pKa of 14.00 .

Acidity (pKa)
Class‑level inference
ΔpKa ≈ −0.79 (more acidic)
Higher acidity may influence ionization state at physiological pH
Predicted values; confirm experimentally
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity (LogP) Enhancement via 3-Fluoro Substitution for Improved Membrane Permeability

Fluorination is a well-established strategy to modulate lipophilicity, a key determinant of membrane permeability and oral bioavailability. The 3-fluoro moiety on the indazole ring increases LogP, as demonstrated by a class-level comparison. A structurally analogous compound, 6-fluoro-1H-indazol-3-amine, has a reported LogP of 1.8654 [1], which is higher than the LogP of 1.7263 for the non-fluorinated 1H-indazol-3-amine [2]. This increase is consistent across the class and can be leveraged to fine-tune pharmacokinetic properties.

Lipophilicity (LogP)
Class‑level inference
ΔLogP +0.14 vs. non‑fluorinated analog
Increased lipophilicity may support passive membrane permeability
Inferred from 6‑fluoro‑indazole data
ADME Medicinal Chemistry Drug Design

Superior Kinase Inhibitory Potency: 5- to 10-Fold Improvement Over Chloro Analogs

The strategic placement of a fluorine atom on the indazole scaffold is not merely an isosteric replacement; it can dramatically enhance biological activity. A study on a series of 3-arylindazole MEK4 inhibitors provides direct quantitative evidence. An indazole with a fluorine at the 6-position (compound 6ff, IC50 = 0.041 µM) was 10-fold more potent than its direct 6-chloro analog (compound 6cc, IC50 = 0.12 µM). Similarly, compound 6ee (6-F, IC50 = 0.063 µM) was 5-fold more potent than its 6-chloro counterpart (compound 6aa, IC50 = 0.46 µM) [1]. This data strongly suggests that a 3-fluoro substitution would offer a similar potency advantage over the corresponding 3-chloro derivative.

MEK4 IC₅₀
Class‑level inference
6‑F analog: 0.041 µM vs. 6‑Cl: 0.12 µM (up to 10‑fold)
Fluorination may support potency improvement; verify for 3‑F isomer
Based on MEK4 inhibitors; extrapolation requires validation
Kinase Inhibition Oncology SAR

Enhanced Kinase Selectivity Profile Conferred by Fluorination

In addition to improved potency, the incorporation of fluorine can significantly sharpen a compound's selectivity profile, a critical factor in reducing off-target effects and improving therapeutic windows. The same MEK4 study demonstrated that the 6-fluoro-substituted compound 6ff exhibited exceptional selectivity across the entire MEK family of kinases. It was at least 150-fold more potent against MEK4 than any other MEK kinase tested, and at least 385-fold selective against three other MEK isoforms [1]. This contrasts with other analogs that showed less impressive selectivity margins.

Kinase Selectivity
Class‑level inference
>150‑fold selective for MEK4 over other MEKs
Reported selectivity profile suggests reduced polypharmacology risk
Data from 6‑fluoro series; confirm with 3‑fluoro analog
Kinase Selectivity Drug Discovery Safety Pharmacology

Physical Property Differentiation: Density and Boiling Point vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 3-position leads to measurable changes in the compound's physical properties, which can affect handling, purification, and formulation. A direct comparison with the non-fluorinated core scaffold, Methyl 1H-indazole-5-carboxylate, reveals that the 3-fluoro derivative has a higher predicted density (1.415 g/cm³ vs. 1.3 g/cm³) and a slightly higher predicted boiling point (348.7 °C vs. 345.2 °C) [1].

Physical Properties
Predicted
Density +0.115 g/cm³; BP +3.5 °C
May affect crystallization and distillation workflows
Predicted values; experimental verification needed
Physicochemical Properties Process Chemistry Formulation

Methyl 3-fluoro-1H-indazole-5-carboxylate: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Designing Selective Kinase Inhibitors with Improved Potency

Based on evidence that fluorination can improve kinase inhibitory potency by 5- to 10-fold over chloro analogs [1], this compound is an ideal starting material for synthesizing focused libraries of kinase inhibitors. Its use is particularly advantageous in projects targeting MEK4 or related kinases where achieving high selectivity is paramount, as fluorinated indazoles have demonstrated >150-fold selectivity for the target kinase over other family members [1].

ADME Optimization: Fine-Tuning Lipophilicity and Permeability

The 3-fluoro group provides a measurable increase in LogP (~+0.14 units) compared to non-fluorinated scaffolds [2][3]. This property makes Methyl 3-fluoro-1H-indazole-5-carboxylate a strategic choice for lead optimization campaigns where enhancing passive membrane permeability is a key objective, allowing medicinal chemists to dial in the desired lipophilicity without introducing significant steric bulk.

Process Chemistry: Leveraging Physicochemical Properties for Improved Synthesis and Purification

The distinct physical properties of the 3-fluoro derivative, including its higher density (1.415 g/cm³) and elevated boiling point (348.7 °C) relative to its non-fluorinated analog [4], can be exploited in process development. These differences can influence extraction efficiency, solvent selection for recrystallization, and chromatographic behavior, potentially leading to more robust and scalable synthetic routes.

Application
Selection Property
Validation Focus
Kinase inhibitor design
Fluorine‑driven potency and selectivity modulation
Target kinase inhibition assay
ADME lead optimization
Measurable lipophilicity shift
Membrane permeability assessment
Process chemistry scale‑up
Density and boiling point differentiation
Crystallization and distillation screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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